molecular formula C6H12ClNO3 B12307866 rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B12307866
M. Wt: 181.62 g/mol
InChI Key: SWPUEESVOGTWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis: is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an aminomethyl group and a carboxylic acid group attached to an oxolane ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Aminomethyl and carboxylic acid groups are introduced through substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and controlled temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid: The free base form without the hydrochloride.

    (2S,3S)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis: The enantiomeric form.

    Other Oxolane Derivatives: Compounds with similar oxolane ring structures but different functional groups.

Uniqueness

rac-(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

3-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

SWPUEESVOGTWSF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.